dextran naproxen ester
Description
Properties
CAS No. |
119166-66-4 |
|---|---|
Molecular Formula |
C7H10O |
Synonyms |
dextran naproxen ester |
Origin of Product |
United States |
Synthesis and Characterization of Dextran Naproxen Ester
The creation of dextran-naproxen ester conjugates involves a chemical reaction to form an ester linkage between the hydroxyl groups of dextran (B179266) and the carboxylic acid group of naproxen (B1676952). One common method involves activating the carboxylic acid of naproxen, for example, by converting it to an acylimidazole, which then readily reacts with the hydroxyl groups on the dextran polymer. bioline.org.br Another approach involves modifying naproxen with a linker molecule, such as a phenylboronic acid, which can then be conjugated to the diol groups of dextran. nih.govutwente.nl
Advanced Spectroscopic and Chromatographic Characterization of Dextran Naproxen Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of dextran-naproxen conjugates. springernature.com It provides detailed information at the atomic level, confirming the covalent linkage between the drug and the polymer, and allowing for the quantification of the conjugated drug.
Quantitative ¹H NMR for Degree of Substitution (DS) Determination
Quantitative Proton NMR (¹H NMR) is a powerful method for determining the degree of substitution (DS), which defines the amount of naproxen (B1676952) successfully conjugated to the dextran (B179266) backbone. ethz.ch By comparing the integration of specific proton signals from the naproxen moiety with those from the anhydroglucose (B10753087) units of dextran, the DS can be calculated. researchgate.net
In the ¹H NMR spectrum of dextran naproxen ester, characteristic signals corresponding to the aromatic protons of the naproxen molecule appear, which are absent in the spectrum of native dextran. fccollege.edu.pk These aromatic signals, typically found in the downfield region of the spectrum (around 7.0-8.0 ppm), can be integrated. fccollege.edu.pkonlinesciencepublishing.com Concurrently, the signals from the anhydroglucose protons of the dextran backbone, particularly the anomeric proton, are also integrated. researchgate.netfccollege.edu.pk The ratio of these integrals allows for a precise calculation of the number of naproxen molecules per glucose unit. This method provides a reliable and non-destructive way to quantify the extent of esterification. ncsu.edunih.gov
Table 1: Representative ¹H NMR Chemical Shifts for this compound
| Proton Type | Typical Chemical Shift (δ, ppm) |
| Aromatic Protons (Naproxen) | 7.0 - 8.2 |
| Anomeric Proton (Dextran) | ~4.8 - 5.2 |
| Dextran Backbone Protons | 3.2 - 4.2 |
| Methoxy Protons (Naproxen) | ~3.9 |
| Methyl Protons (Naproxen) | ~1.6 |
Note: Exact chemical shifts can vary depending on the solvent and specific structure of the conjugate.
¹³C NMR and 2D NMR for Ester Bond Confirmation and Connectivity Analysis
The ¹³C NMR spectrum is particularly informative for confirming the formation of the ester bond. A key indicator is the appearance of a new signal corresponding to the ester carbonyl carbon, typically in the range of 170-175 ppm. onlinesciencepublishing.comlibretexts.org This signal is distinct from the carboxylic acid carbonyl of free naproxen. Additionally, shifts in the signals of the dextran carbons involved in the ester linkage provide further proof of conjugation.
Table 2: Key ¹³C NMR Signals for Ester Bond Confirmation
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Ester Carbonyl (C=O) | 170 - 175 |
| Aromatic Carbons (Naproxen) | 105 - 160 |
| Dextran Anomeric Carbon | ~98 - 102 |
| Dextran Backbone Carbons | 60 - 85 |
2D NMR experiments like HSQC and HMBC are invaluable for establishing the precise connectivity between the naproxen and dextran moieties. hmdb.ca HSQC correlates proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra. HMBC, on the other hand, shows correlations between protons and carbons that are two or three bonds away. This is crucial for demonstrating the correlation between the protons on the dextran backbone and the carbonyl carbon of the naproxen ester, thereby providing unambiguous proof of the covalent ester bond. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule, making it an essential tool for characterizing this compound. mdpi.com By analyzing the absorption of infrared radiation at specific wavenumbers, the formation of the ester linkage and the presence of the constituent parts of the conjugate can be confirmed.
Characteristic Ester Carbonyl Stretching Frequencies
The most significant piece of evidence for the successful synthesis of this compound in an FTIR spectrum is the appearance of a strong absorption band corresponding to the ester carbonyl (C=O) stretch. orgchemboulder.comspectroscopyonline.com This peak typically appears in the region of 1730-1750 cm⁻¹. orgchemboulder.comsrce.hr This is a clear indication that the carboxylic acid group of naproxen has been converted to an ester. The exact position of this band can be influenced by the local chemical environment. pg.edu.pl
Confirmation of Dextran Backbone and Conjugation
The FTIR spectrum of the conjugate will also retain the characteristic absorption bands of the dextran backbone. researchgate.net These include a broad band in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the remaining hydroxyl groups on the polysaccharide, and C-H stretching absorptions around 2900 cm⁻¹. fccollege.edu.pkresearchgate.net The presence of bands associated with the aromatic rings of naproxen, along with the new ester carbonyl peak, confirms the successful conjugation of the drug to the polymer. fccollege.edu.pk A comparison of the spectra of the starting materials (dextran and naproxen) with the final product allows for a clear confirmation of the chemical modification.
Table 3: Key FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Hydroxyl (Dextran) | O-H Stretch | 3200 - 3500 (broad) |
| Alkyl (Dextran/Naproxen) | C-H Stretch | ~2900 |
| Ester Carbonyl | C=O Stretch | 1730 - 1750 (strong) |
| Aromatic Ring (Naproxen) | C=C Stretch | ~1600, ~1500 |
| Ether (Dextran) | C-O-C Stretch | 1000 - 1200 |
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer Characterization
GPC, also known as SEC, is a critical technique for characterizing the polymeric nature of this compound. lcms.czknauer.net This chromatographic method separates molecules based on their hydrodynamic volume in solution, providing valuable information about the molecular weight and molecular weight distribution of the polymer conjugate. lcms.cz
The molecular weight of the dextran-drug conjugate is a crucial parameter as it can influence its biological properties. GPC/SEC analysis confirms the successful conjugation by showing an increase in the molecular weight of the this compound compared to the original dextran polymer. The elution volume of the conjugate will be smaller (i.e., it will elute earlier) than the starting dextran, indicating a larger molecular size. chromatographyonline.com
The technique also provides the weight average molecular weight (Mw), number average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn). lcms.cztheanalyticalscientist.com The PDI is a measure of the breadth of the molecular weight distribution. A narrow PDI suggests a more homogeneous product. The analysis is typically carried out using a calibrated system with dextran or pullulan standards of known molecular weights. dextran.comsigmaaldrich.comingenieria-analitica.com
Table 4: GPC/SEC Parameters for Polymer Characterization
| Parameter | Description | Significance for this compound |
| Weight Average Molecular Weight (Mw) | The average molecular weight where larger molecules contribute more to the average. | Indicates the overall size of the polymer conjugate. |
| Number Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Sensitive to the presence of smaller molecules. |
| Polydispersity Index (PDI) | A measure of the uniformity of the polymer chain lengths (PDI = Mw/Mn). | A value closer to 1.0 indicates a more uniform and well-defined conjugate. |
| Elution Volume (Ve) | The volume of mobile phase required to elute the polymer from the column. | A decrease in Ve compared to the starting dextran confirms an increase in molecular size due to conjugation. |
Determination of Molecular Weight Distribution of Conjugates
The molecular weight and its distribution are pivotal characteristics of dextran-drug conjugates, significantly influencing their physicochemical properties. Gel Permeation Chromatography (GPC) is a frequently utilized method to determine these parameters for dextran naproxen esters.
Successful conjugation of naproxen to the dextran backbone is evidenced by an increase in the average molecular weight (Mw) of the polymer. scribd.com The magnitude of this increase is proportional to the degree of substitution (DS) of naproxen. For example, studies involving the conjugation of naproxen to dextrans of varying initial molecular weights, such as 40 kDa and 70 kDa, have demonstrated this increase, thereby confirming successful synthesis. scribd.com The polydispersity index (PDI), which measures the breadth of the molecular weight distribution, is another critical parameter. Typically, the PDI of the dextran-naproxen conjugate remains similar to that of the original dextran, indicating that the conjugation process does not cause significant polymer degradation or cross-linking. scribd.com Enhanced drug activation has been observed with a decrease in the molecular size of the carrier dextran. researchgate.netresearchgate.net During incubation in environments mimicking the colon, the average molecular weight of these dextran prodrugs has been shown to decrease. researchgate.netresearchgate.net
| Property | Description | Typical Analytical Method |
| Weight-Average Molecular Weight (Mw) | The average molecular weight of the polymer chains. Increases upon successful conjugation of naproxen. | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | A measure of the uniformity of the polymer chain molecular weights. | Gel Permeation Chromatography (GPC) |
| Degree of Substitution (DS) | The average number of naproxen molecules attached per glucose unit of the dextran. | ¹H NMR Spectroscopy |
Assessment of Conjugation Success and Purity
The successful synthesis and purity of this compound are primarily assessed using spectroscopic methods like Proton Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared Spectroscopy (FTIR). researchgate.netresearchgate.net
¹H NMR spectroscopy is instrumental in confirming the covalent linkage between dextran and naproxen. The spectrum of the conjugate will show new signals in the aromatic region (approximately 7.0-8.0 ppm) that are characteristic of the naproxen protons, which are absent in the spectrum of the parent dextran. The degree of substitution (DS) can be quantitatively determined by comparing the integral of these aromatic proton signals with the integral of the anomeric proton signal of the dextran glucose units. researchgate.net
FTIR spectroscopy provides complementary evidence of conjugation. A key indicator is the appearance of a new, strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically found around 1720-1740 cm⁻¹. This band, absent in the spectrum of native dextran, confirms the formation of the ester bond. researchgate.net The spectra of the conjugates also retain characteristic bands of the dextran backbone and aromatic moieties of naproxen, confirming the presence of both components in the final product. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Purity and Conjugate Integrity
High-Performance Liquid Chromatography (HPLC) is an essential technique for evaluating the purity, integrity, and drug release characteristics of dextran naproxen esters. ualberta.catandfonline.comethernet.edu.et
Reverse-Phase HPLC for Released Naproxen Analysis
Reverse-Phase HPLC (RP-HPLC) is the standard method for quantifying free naproxen released from the dextran conjugate, especially in drug release studies. ualberta.ca This technique separates compounds based on their polarity. The relatively hydrophobic naproxen is retained on a nonpolar stationary phase (e.g., C18), while the hydrophilic dextran polymer and the intact conjugate elute much earlier. escholarship.org
A typical RP-HPLC method involves using a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. scispace.com Detection is commonly performed using a UV detector at a wavelength where naproxen has strong absorbance, around 230 nm. By creating a standard curve with known concentrations of naproxen, the amount of drug released from the conjugate over time can be accurately quantified, which is crucial for determining the release kinetics. ualberta.ca
| Parameter | Typical Condition | Purpose |
| Stationary Phase | C18 | Retention of hydrophobic naproxen |
| Mobile Phase | Acetonitrile/Water or Methanol/Buffer | Elution of components |
| Detector | UV (~230 nm) | Detection and quantification of naproxen |
| Application | Quantification of free naproxen in release studies | Determination of drug release kinetics |
Size-Exclusion HPLC for Conjugate Integrity and Degradation Studies
Size-Exclusion HPLC (SEC-HPLC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their size in solution. This technique is ideal for assessing the integrity of the dextran naproxen conjugate and for monitoring its degradation over time. scribd.comvdoc.pub Larger molecules, such as the intact conjugate, travel through the column faster and have shorter retention times, while smaller degradation products or free naproxen have longer retention times. SEC-HPLC is particularly valuable for stability studies, as it can detect changes in the molecular weight distribution of the conjugate, signaling degradation. scribd.comvdoc.pub
Mass Spectrometry (MS) for Molecular Weight Confirmation and Degradation Product Analysis
Mass Spectrometry (MS) is a highly sensitive technique used to confirm the molecular weight of the conjugate and to identify products of its degradation. While the polydisperse nature of dextran makes precise molecular weight determination challenging, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS can provide information on the molecular weight distribution and confirm the covalent attachment of naproxen.
More frequently, MS is coupled with liquid chromatography (LC-MS) to analyze the complex mixtures resulting from the hydrolysis or degradation of the conjugate. ualberta.ca This powerful combination allows for the unambiguous identification of released naproxen by its specific mass-to-charge ratio (m/z). ualberta.ca Furthermore, LC-MS can identify various degradation intermediates, such as naproxen linked to small dextran oligomers, offering detailed insights into the degradation pathways of the conjugate. researchgate.net
In Vitro Hydrolysis Kinetics and Controlled Release Mechanisms of Dextran Naproxen Ester
pH-Dependent Ester Hydrolysis Studies
The stability of the ester linkage in the dextran (B179266) naproxen (B1676952) conjugate is highly dependent on the pH of the surrounding medium. This pH sensitivity is a critical factor in the design of controlled-release systems, dictating where and when the active drug is likely to be liberated from its polymer carrier.
Hydrolysis Rates in Neutral and Alkaline Conditions
In contrast to its stability in acidic environments, the hydrolysis of the naproxen ester bond is accelerated in neutral and, more significantly, in alkaline conditions. At a physiological pH of 7.4, the ester linkage is remarkably stable, with research on analogous ester conjugates showing minimal drug release. One study observed only 2.8% of naproxen was released after seven days at pH 7.4. This inherent stability in the bloodstream and healthy tissues is advantageous for minimizing off-target effects.
However, as the pH increases into the alkaline range, the rate of hydrolysis increases substantially. This is due to base-promoted hydrolysis of the ester bond. The same study demonstrated a marked increase in drug liberation at higher pH values, with 22% of naproxen released at pH 9 and 76% released at pH 12 over a seven-day period. This pH-dependent hydrolysis profile is a key mechanism for controlled drug release.
| pH Value | Percentage of Naproxen Released (after 7 days) |
| 7.4 | 2.8% ± 2.3% |
| 9.0 | 22% ± 4% |
| 12.0 | 76% ± 5% |
| Data derived from studies on a comparable peptide amphiphile naproxen ester conjugate. |
Enzymatic Degradation and Naproxen Liberation Kinetics
Beyond chemical hydrolysis, the release of naproxen from the dextran conjugate is significantly mediated by enzymes present in the body. This enzymatic degradation occurs through two primary pathways: direct cleavage of the ester bond by esterases and degradation of the dextran backbone by dextranases, which in turn influences drug release.
Role of Esterases in Drug Release
Esterases are ubiquitous enzymes that play a critical role in the cleavage of ester bonds, making them a primary mechanism for liberating naproxen from its dextran carrier. While the conjugate is stable at physiological pH, the presence of esterases, such as porcine liver esterase (PLE), can efficiently hydrolyze the ester linkage to release the active drug. In one study, a naproxen conjugate that was stable in a pH 7.4 buffer was enzymatically cleaved by PLE, resulting in a 56% release of naproxen within 24 hours. The mechanism of drug activation from dextran prodrugs in the colon is believed to involve esterases and other hydrolases acting on the conjugate. This enzymatic action is often the rate-limiting step for drug release in biological environments where these enzymes are prevalent.
Influence of Conjugation Parameters on Release Dynamics
The specific chemical and physical properties of the dextran naproxen ester conjugate significantly impact the dynamics of drug release. Key parameters include the degree of substitution with naproxen, the molecular weight of the dextran carrier, and the nature of the chemical linker used for conjugation.
Research has shown that for dextran-naproxen esters, the degree of substitution—that is, the number of naproxen molecules attached per dextran chain—does not significantly affect the rate of drug liberation in colon homogenates. However, the molecular weight of the dextran polymer itself has a notable influence. Enhanced rates of drug activation have been observed with decreasing molecular size of the dextran carrier. This is likely because smaller polymer conjugates are more readily acted upon by the necessary enzymes.
The length and chemical nature of the linker connecting naproxen to the dextran backbone are also critical. Studies on similar systems have demonstrated that a longer linker can improve drug release kinetics in the presence of enzymes. This is attributed to increased accessibility of the ester bond to the catalytic site of the enzyme, as a longer spacer arm reduces steric hindrance from the bulky polymer backbone.
| Conjugation Parameter | Influence on Naproxen Release Rate |
| Degree of Substitution | Did not significantly affect liberation rates. |
| Dextran Molecular Weight | Enhanced drug activation was observed with decreasing molecular size. |
| Linker Length | Improved enzymatic release kinetics with increased spacing between drug and backbone. |
Effect of Degree of Substitution on Release Rate
The degree of substitution (DS), defined as the number of naproxen molecules conjugated per 100 glucopyranose units of dextran, is a key parameter in the design of dextran-drug conjugates. It dictates the drug load of the polymer carrier. However, studies investigating the in vitro release of naproxen from dextran esters have indicated that the degree of substitution does not significantly influence the rate of drug liberation.
Research conducted on dextran-naproxen ester prodrugs has shown that the initial rates of naproxen formation were not affected by the degree of conjugate substitution. This suggests that within the ranges studied, the proximity of other ester-linked naproxen molecules on the dextran backbone does not sterically hinder the access of hydrolytic enzymes or water molecules to the ester linkage.
While specific quantitative data from a single comparative study is not available in the public domain, the consistent finding across related research is that the DS is not the primary driver of the hydrolysis rate. This implies that for a given dextran molecular weight, varying the drug load within a certain range will not substantially alter the speed at which naproxen is released.
Table 1: Illustrative In Vitro Naproxen Release from Dextran T-70 Esters with Varying Degrees of Substitution (DS)
| Time (hours) | Cumulative Naproxen Release (%) - DS 5 | Cumulative Naproxen Release (%) - DS 10 | Cumulative Naproxen Release (%) - DS 15 |
| 1 | 8 | 9 | 8 |
| 2 | 15 | 16 | 15 |
| 4 | 28 | 30 | 29 |
| 8 | 52 | 55 | 53 |
| 12 | 75 | 78 | 76 |
| 24 | 92 | 94 | 93 |
Note: This table is illustrative, based on the principle that the degree of substitution has a minimal effect on the release rate. Actual values can vary based on experimental conditions.
Impact of Dextran Molecular Weight on Release Profile
In contrast to the degree of substitution, the molecular weight of the dextran carrier has been identified as a significant factor influencing the rate of naproxen release from dextran-naproxen ester prodrugs. Studies have demonstrated that a decrease in the molecular weight of the dextran polymer leads to an enhanced rate of drug activation.
This phenomenon is attributed to the mechanism of drug activation from these prodrugs, which may involve an initial depolymerization step of the dextran chains by enzymes present in biological media. The smaller dextran fragments generated are then more accessible substrates for esterases and other hydrolases that cleave the ester bond, liberating the active naproxen.
For instance, in vitro studies using homogenates of various segments of the gastrointestinal tract have shown that drug liberation is faster for conjugates prepared with lower molecular weight dextrans. This suggests that the size of the macromolecular carrier plays a crucial role in its interaction with the hydrolytic environment.
Table 2: Effect of Dextran Molecular Weight on the In Vitro Release of Naproxen
| Time (hours) | Cumulative Naproxen Release (%) - Dextran 2000 kDa | Cumulative Naproxen Release (%) - Dextran 500 kDa | Cumulative Naproxen Release (%) - Dextran 70 kDa |
| 1 | 2 | 5 | 10 |
| 2 | 5 | 12 | 22 |
| 4 | 12 | 25 | 45 |
| 8 | 28 | 50 | 75 |
| 12 | 45 | 72 | 90 |
| 24 | 70 | 91 | 98 |
Note: This table is a representation of the trend observed in research, where lower molecular weight dextran leads to a faster release of naproxen.
Mathematical Modeling of In Vitro Release Profiles
To quantitatively describe the kinetics of naproxen release from dextran ester prodrugs, various mathematical models can be applied to the in vitro release data. These models help to elucidate the underlying release mechanisms, such as diffusion, swelling, and erosion of the polymer matrix.
Commonly employed models include the Zero-Order, First-Order, Higuchi, and Korsmeyer-Peppas models.
Zero-Order Model: Describes a system where the drug release rate is constant over time, independent of the drug concentration.
First-Order Model: Describes drug release where the rate is proportional to the amount of drug remaining in the carrier.
Higuchi Model: Developed for drug release from a matrix system, it describes a process where the cumulative amount of drug released is proportional to the square root of time, indicating a diffusion-controlled mechanism.
Korsmeyer-Peppas Model: A more comprehensive model that relates the cumulative drug release to time. The release exponent (n) in this model provides insights into the release mechanism. For a cylindrical geometry, an n value of approximately 0.45 suggests Fickian diffusion, while values between 0.45 and 0.89 indicate anomalous (non-Fickian) transport, which involves a combination of diffusion and polymer relaxation.
For dextran-drug conjugates, the release mechanism is often complex and may involve enzymatic degradation of the dextran backbone followed by hydrolysis of the ester linkage. Therefore, the Korsmeyer-Peppas model is frequently found to be the most suitable for describing the release profiles, often indicating an anomalous transport mechanism. The fitting of experimental data to these models allows for the determination of release rate constants and provides a deeper understanding of the factors controlling drug liberation.
Table 3: Common Mathematical Models for Drug Release Kinetics
| Model | Equation | Parameters |
| Zero-Order | Qt = Q0 + K0t | Qt: amount of drug released at time tQ0: initial amount of drugK0: zero-order release constant |
| First-Order | log Ct = log C0 - K1t / 2.303 | Ct: amount of drug remaining at time tC0: initial amount of drugK1: first-order release constant |
| Higuchi | Qt = KH√t | Qt: amount of drug released at time tKH: Higuchi release constant |
| Korsmeyer-Peppas | Mt / M∞ = KKPtn | Mt / M∞: fraction of drug released at time tKKP: release rate constantn: release exponent |
Advanced Delivery System Formulations Incorporating Dextran Naproxen Ester
Nanoparticulate Systems for Conjugate Encapsulation and Self-Assembly
The amphiphilic nature of dextran (B179266) naproxen (B1676952) ester conjugates, where the hydrophilic dextran backbone is appended with hydrophobic naproxen molecules, drives their self-assembly into nanoparticulate systems in aqueous environments. These systems are at the forefront of advanced drug delivery, offering advantages in terms of stability, drug loading, and targeted release.
Self-Assembled Nanoparticles from Hydrophobically Modified Dextran Conjugates
Dextran, a biocompatible and biodegradable polysaccharide, when chemically modified with hydrophobic drugs like naproxen through esterification, results in conjugates that can self-assemble into nanoparticles. researchgate.net This process is driven by the hydrophobic interactions of the naproxen moieties, which form the core of the nanoparticle, while the hydrophilic dextran chains form the outer shell, ensuring colloidal stability in aqueous media. nih.gov The degree of substitution (DS), which is the number of naproxen molecules per 100 glucopyranose units of dextran, is a critical parameter that influences the size, stability, and drug-loading capacity of the resulting nanoparticles. researchgate.net
Research has shown that dextran-naproxen conjugates can achieve high drug loadings, up to 68% by weight, by forming an ester linkage between the hydroxyl group of dextran and the carboxylate of naproxen. researchgate.net These self-assembled nanoparticles exhibit considerable stability, with suspensions remaining stable for months within a pH range of 4 to 11. researchgate.net The size of these nanoparticles can be tuned by controlling the degree of substitution and the preparation technique, such as nanoprecipitation. researchgate.net For instance, studies on similar dextran-ibuprofen conjugates have demonstrated that the particle size can be controlled by varying the molecular weight of the dextran used. nih.gov
| NSAID Conjugate | Preparation Method | Average Particle Size (nm) | Zeta Potential (mV) | Drug Loading (% w/w) | Reference |
|---|---|---|---|---|---|
| Dextran-Naproxen | Nanoprecipitation | Not explicitly stated, but stable nanoparticle formation confirmed | > -20 mV | ~68% | researchgate.net |
| Dextran-Ibuprofen | Self-assembly | ~90 nm (with 10 kDa Dextran) | Not explicitly stated | Variable (dependent on lipid chain length) | nih.gov |
| Dextran-Naproxen (blended with Ac-Dex) | Probe Sonication | 260 ± 58 nm | Not explicitly stated | Not explicitly stated for the blend | utwente.nl |
Blend Formulations with Other Polymers for Multi-Responsive Systems
To enhance the functionality of dextran naproxen ester nanoparticles, they can be blended with other polymers to create multi-responsive systems. A notable example is the formulation of dual-responsive nanoparticles by blending a reactive oxygen species (ROS)-responsive dextran-naproxen conjugate (Nap-Dex) with an acid-sensitive acetalated dextran (Ac-Dex). utwente.nlacs.org This strategy is particularly relevant for targeting inflammatory environments, which are often characterized by both elevated ROS levels and a lower pH. acs.org
In such blended systems, the Nap-Dex component releases naproxen in response to the high ROS concentrations found at sites of inflammation. utwente.nl Simultaneously, the Ac-Dex component degrades in the acidic microenvironment, triggering the release of a physically encapsulated secondary therapeutic agent or further facilitating the disassembly of the nanoparticle matrix. utwente.nlacs.org These blended nanoparticles, formed through methods like probe sonication, have demonstrated a spherical morphology with a hydrodynamic size of approximately 260 nm. utwente.nl This multi-responsive approach allows for a more specific and potent anti-inflammatory effect compared to single-stimuli-responsive systems. utwente.nl
Integration into Hydrogel Matrices for Sustained Release
Dextran-based hydrogels are excellent candidates for the sustained release of conjugated drugs like naproxen. These three-dimensional, cross-linked polymer networks can entrap large amounts of water and biological fluids, making them highly biocompatible. When this compound is incorporated into a hydrogel matrix, the release of naproxen is governed by both the enzymatic degradation of the dextran backbone by dextranases present in the body and the hydrolysis of the ester linkage. nih.gov
The release kinetics can be modulated by controlling the cross-linking density of the hydrogel and the degree of naproxen substitution on the dextran. A higher cross-linking density will slow down the degradation of the hydrogel, leading to a more sustained release of the drug. nih.gov Similarly, the rate of ester hydrolysis can be influenced by the local pH and enzymatic activity, providing another level of control over the drug release profile. This approach is particularly promising for localized drug delivery, for example, in the treatment of osteoarthritis, where a sustained local concentration of the anti-inflammatory agent is desirable. nih.gov
Microencapsulation Techniques for Macro-scale Delivery Platforms
Microencapsulation of this compound conjugates offers a versatile platform for creating macro-scale delivery systems with controlled release properties. Techniques such as nanoprecipitation can be employed to form microparticles from self-assembling dextran-drug conjugates. mdpi.com In this method, a solution of the this compound in an organic solvent is added to an aqueous phase, leading to the formation of solid microparticles. mdpi.com The size and morphology of these microparticles can be controlled by adjusting parameters such as the concentration of the conjugate and the choice of solvents. mdpi.com
Another advanced technique is layer-by-layer (LbL) assembly, where alternating layers of oppositely charged polyelectrolytes are deposited onto a drug core. semanticscholar.orgrsc.orgnih.gov For this compound, which may have a neutral or slightly negative charge, the surface can be modified to facilitate LbL assembly. nih.gov This technique allows for precise control over the thickness and composition of the microcapsule wall, enabling tailored release profiles. semanticscholar.orgrsc.org For instance, dextran coatings have been used to modify LbL-assembled polyelectrolyte microcapsules to provide stability against aggregation. nih.gov
| Microencapsulation Technique | Core Material | Shell/Matrix Material | Key Features | Reference |
|---|---|---|---|---|
| Reprecipitation | Atazanavir (as a model for poorly soluble drugs) | Sericin-Dextran Conjugate | Adjustable particle size (85-390 nm) and morphology. | mdpi.com |
| Layer-by-Layer Assembly | Naproxen nanocores | PEGylated Polyelectrolytes | Produces stable colloids (150-200 nm) with high drug loading (60-70 wt%). | nih.gov |
| Granulation | Ibuprofen Sodium | Diethylaminoethyl Dextran (Ddex) | Improved flowability and compaction properties for tableting. | nih.gov |
Surface Engineering of Conjugate-Based Systems for Modulating Interactions
The surface properties of this compound delivery systems play a crucial role in their in vivo performance, influencing their stability, circulation time, and cellular interactions. Surface engineering allows for the modification of these properties to optimize therapeutic outcomes.
One common strategy is PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains to the nanoparticle surface. researchgate.netresearchgate.net PEG forms a hydrophilic layer that can reduce protein adsorption and minimize uptake by the reticuloendothelial system, thereby prolonging the circulation time of the nanoparticles. nih.gov This "stealth" effect is beneficial for systemic drug delivery, allowing the nanoparticles to reach their target site more efficiently. nih.gov Studies have shown that PEG and dextran coatings can reduce the cytotoxicity of nanoparticles. nih.gov
Another approach involves creating core-shell structures, where the this compound forms the core, and a functional polymer is used as the shell. nih.gov This shell can be designed to be stimuli-responsive (e.g., to pH or temperature) or to carry targeting ligands that direct the nanoparticle to specific cells or tissues. For instance, a naproxen-polyethylene glycol amphiphile has been shown to self-assemble into core-shell nanostructures that can effectively encapsulate and deliver other therapeutic agents. nih.gov
The surface charge of the nanoparticles, quantified by the zeta potential, is another critical parameter that can be modulated through surface engineering. tbzmed.ac.irmdpi.com For example, coating iron oxide nanoparticles with dextran has been shown to alter their surface charge, which can influence their stability and interaction with biological components. tbzmed.ac.ir By carefully designing the surface chemistry, it is possible to control the biodistribution and cellular uptake of the this compound delivery system.
Biorecognition and Mechanistic Biotransformation Studies of Dextran Naproxen Ester Pre Clinical/in Vitro
Cellular Uptake Mechanisms of Dextran (B179266) Conjugates (In Vitro)
The entry of dextran-drug conjugates into cells is a critical first step for intracellular drug delivery. This process is primarily mediated by endocytosis, a mechanism by which cells internalize macromolecules and particles. nih.govacs.org The specific pathway utilized is heavily influenced by the physicochemical properties of the dextran conjugate. nih.gov
In vitro studies have demonstrated that the cellular uptake of dextran conjugates is not a uniform process but is instead governed by factors such as the conjugate's size (molecular weight) and surface characteristics. nih.govnih.gov Cells employ several endocytic pathways, including macropinocytosis and micropinocytosis, which can be clathrin-dependent or independent. nih.govresearchgate.net
The molecular weight of the dextran carrier plays a paramount role in determining the predominant endocytic route. nih.govresearchgate.net Research on fluorescently labeled dextrans in various cell lines has provided significant insights into this size-dependent internalization. nih.gov
High Molecular Weight Dextrans (e.g., 70 kDa): These larger conjugates are predominantly internalized via macropinocytosis. nih.govresearchgate.net This pathway is characterized by the formation of large, irregular vesicles (macropinosomes) and is typically clathrin- and dynamin-independent. nih.govdovepress.com
Low Molecular Weight Dextrans (e.g., 10 kDa): Smaller dextran conjugates utilize a broader range of entry mechanisms. They can enter cells through both macropinocytosis and micropinocytosis, the latter of which is a clathrin- and dynamin-dependent process. nih.gov
Surface properties, such as charge and hydrophobicity, also influence cellular uptake, although size is considered a primary determinant for neutral, hydrophilic dextrans. nih.gov Modifications to the dextran backbone can alter its interaction with the cell membrane, potentially shifting the preferred endocytic pathway. nih.gov
| Dextran Molecular Weight | Primary Endocytosis Pathway(s) | Key Characteristics |
|---|---|---|
| ~10 kDa | Micropinocytosis, Macropinocytosis | Clathrin/Dynamin-dependent and independent pathways. Considered a general fluid-phase endocytosis marker. nih.gov |
| ~70 kDa | Macropinocytosis | Predominantly clathrin/dynamin-independent. More specific for macropinosomes due to larger size. nih.govresearchgate.net |
Intracellular Processing and Drug Liberation (In Vitro)
Following endocytosis, the dextran naproxen (B1676952) ester conjugate is trafficked into intracellular vesicles, which mature into endosomes and subsequently fuse with lysosomes. frontiersin.orgnih.gov The lysosome is the primary site for the degradation of the conjugate and the liberation of the active drug, naproxen. researchgate.net
The unique environment within lysosomes is crucial for the biotransformation of the dextran naproxen ester prodrug. nih.gov This compartment is characterized by an acidic pH (approximately 4.5-5.5) and a high concentration of various hydrolytic enzymes. researchgate.netnih.gov
The liberation of naproxen from the dextran carrier is a multi-step process:
Polymer Backbone Degradation: The dextran polymer itself can be broken down into smaller fragments by lysosomal enzymes like dextranases. nih.gov Studies with dextran-naproxen esters in colon homogenates, which are rich in bacterial enzymes including dextranases, showed that the molecular weight of the conjugate decreased during incubation, suggesting an initial depolymerization step. nih.gov
Ester Bond Cleavage: The ester linkage connecting naproxen to the dextran carrier is susceptible to hydrolysis. wikipedia.org This cleavage is catalyzed by lysosomal esterases and other hydrolases, releasing the pharmacologically active naproxen. nih.govwikipedia.org The rate of this hydrolysis can be influenced by the acidic pH of the lysosome, which can facilitate the breakdown of certain types of ester bonds. researchgate.netaatbio.com The release of naproxen is significantly faster in environments containing relevant enzymes than in simple aqueous buffers. nih.gov
In vitro studies have shown that drug release from dextran-naproxen conjugates is markedly accelerated in homogenates of tissues rich in hydrolytic enzymes, such as the cecum and colon, compared to homogenates of the small intestine or simple buffer solutions. nih.gov This highlights the essential role of the enzymatic machinery, presumably concentrated in lysosomes within cells, for effective drug liberation.
Theoretical Pharmacokinetic Considerations for Polymeric Prodrugs
The conjugation of a drug to a large polymer like dextran fundamentally alters its pharmacokinetic profile compared to the free drug. wisdomlib.org These polymeric prodrugs are designed to have a prolonged circulation time, altered biodistribution, and a controlled release mechanism. mdpi.com
The pharmacokinetic fate of dextran conjugates is dictated by their physicochemical properties. capes.gov.br
Elimination: The primary route of elimination for dextran conjugates is renal filtration. However, this is highly size-dependent. There is a renal threshold for filtration, typically around 30-50 kDa. Dextran conjugates with a molecular weight above this threshold are not readily filtered by the glomerulus and are thus retained in circulation for longer periods. mdpi.com These larger conjugates are primarily eliminated through slower processes, such as uptake by the reticuloendothelial system (RES), particularly in the liver and spleen, followed by metabolic degradation. capes.gov.br The liberated, small-molecule drug (naproxen) is then eliminated via its characteristic metabolic and excretory pathways.
Interaction with Biological Fluids and Macromolecules (In Vitro)
Upon administration, this compound is immediately exposed to a complex environment of biological fluids containing a myriad of macromolecules, most notably plasma proteins.
The stability of the conjugate in these fluids is critical for its function as a prodrug. The ester bond linking naproxen to dextran must remain largely intact in the bloodstream (pH ~7.4) to prevent premature drug release. utwente.nl In vitro stability studies in buffer and plasma are used to confirm that significant hydrolysis occurs primarily in the targeted acidic and enzyme-rich intracellular compartments. nih.gov
A key interaction to consider is with plasma proteins, particularly serum albumin. nih.gov Naproxen itself is known to be highly bound (>99%) to human serum albumin. nih.gov While the naproxen moiety is covalently linked to the dextran backbone in the prodrug, there may still be non-covalent interactions between the conjugate and albumin. More importantly, once naproxen is liberated from the carrier, it will rapidly bind to albumin in the plasma or interstitial fluid. This protein binding significantly affects the free drug concentration, distribution, and eventual clearance. nih.gov In vitro studies using equilibrium dialysis have shown that naproxen is a high-affinity ligand for albumin and can competitively displace other substances from their binding sites. nih.gov
| Component | Interaction | Biological Consequence (In Vitro/Conceptual) |
|---|---|---|
| Dextran Backbone | Interaction with plasma components | Generally low protein adhesion, contributing to prolonged circulation. nih.gov |
| Ester Linkage | Hydrolysis in plasma (pH 7.4) | Should be minimal to prevent premature drug release; stability is key for prodrug efficacy. utwente.nl |
| Ester Linkage | Hydrolysis in lysosomal environment (acidic pH, enzymes) | Facilitated cleavage, leading to controlled intracellular drug release. nih.gov |
| Liberated Naproxen | Binding to serum albumin | High-affinity binding (>99%), which governs the free drug concentration and distribution. nih.gov |
Plasma Stability and Protein Binding Aspects
Detailed Research Findings
Research into the behavior of dextran-based prodrugs in biological media has provided foundational insights into their stability. Studies on various dextran-drug conjugates, including those with non-steroidal anti-inflammatory drugs (NSAIDs), have been conducted to elucidate their hydrolysis mechanisms and rates.
Plasma Stability:
The stability of the ester linkage in dextran-naproxen ester is a critical determinant of its function as a prodrug. The primary mechanism of naproxen release is through the hydrolysis of this ester bond. Investigations into similar dextran ester prodrugs have revealed that the degradation in plasma is often not significantly accelerated by enzymatic activity. For instance, studies on O-benzoyl dextran conjugates showed that the rate of hydrolysis in human plasma was comparable to that in aqueous buffer at a physiological pH of 7.4. researchgate.net This suggests that the release of the active drug is predominantly governed by chemical hydrolysis rather than being catalyzed by plasma esterases. researchgate.net
This characteristic is significant as it implies a more predictable and potentially sustained release of naproxen, which is less dependent on inter-individual variations in plasma enzyme levels. The hydrophilic nature of the dextran polymer can partially shield the ester linkages from enzymatic attack, contributing to this observed stability. ijpsonline.com The rate of drug liberation from dextran-naproxen esters has been shown to be considerably slower in environments mimicking the upper gastrointestinal tract and blood plasma compared to the lower gastrointestinal tract, where bacterial enzymes play a more significant role.
Protein Binding:
The extent to which a drug or its prodrug binds to plasma proteins, primarily albumin, is a key factor in its distribution and availability to target tissues. Only the unbound, or free, fraction of a drug is pharmacologically active and available for metabolism and excretion. wuxiapptec.com
Naproxen, the parent drug, is known to be highly bound to plasma proteins, with a bound fraction exceeding 99% at therapeutic concentrations. This high degree of protein binding limits the concentration of free naproxen in the bloodstream.
The conjugation of naproxen to a large, hydrophilic macromolecule like dextran is expected to significantly alter its protein binding characteristics. While specific quantitative data on the plasma protein binding of dextran-naproxen ester is not extensively detailed in available literature, general principles of macromolecular drug conjugates suggest a lower degree of binding to plasma proteins compared to the parent small molecule drug. The large size and hydrophilic nature of the dextran carrier may sterically hinder the interaction of the naproxen moiety with the binding sites on albumin. This potential reduction in plasma protein binding could lead to a different pharmacokinetic profile for the conjugate compared to free naproxen.
Data Tables
Table 1: In Vitro Stability of Dextran Ester Prodrugs in Plasma
| Prodrug Type | Biological Medium | Key Finding | Implication for Dextran-Naproxen Ester |
| O-Benzoyl Dextran Conjugates | Human Plasma vs. Aqueous Buffer (pH 7.4) | Similar rates of hydrolysis observed. researchgate.net | Suggests that the hydrolysis of the ester bond is primarily a chemical process, not significantly catalyzed by plasma enzymes. researchgate.net |
| Dextran-Naproxen Ester | Rabbit Whole Blood | An assay has been utilized for stability studies. nih.gov | Confirms that preclinical stability assessments have been conducted, though specific quantitative data is limited in public sources. |
Table 2: Plasma Protein Binding Characteristics
| Compound | Typical Plasma Protein Binding | Relevance to Dextran-Naproxen Ester |
| Naproxen (Parent Drug) | >99% | Provides a baseline for comparison. The high binding of the parent drug is a key factor in its pharmacokinetics. |
| Dextran-Naproxen Ester | Data not specifically reported in available literature. | Conjugation to the large, hydrophilic dextran polymer is expected to reduce the binding affinity to plasma proteins compared to the parent naproxen. |
Comparative Analysis with Other Naproxen Delivery Approaches
Advantages of Dextran (B179266) Conjugation Over Free Drug Delivery
Conjugating naproxen (B1676952) to a dextran polymer backbone offers several advantages over the administration of the free, unconjugated drug. These benefits primarily revolve around improving the drug's physicochemical properties and enabling a more controlled interaction with biological systems. nih.gov Polymer therapeutics, including dextran-drug conjugates, are designed to enhance the therapeutic index of drugs by modifying their delivery and release profiles. tandfonline.com
Furthermore, the dextran-naproxen ester acts as a prodrug, a chemically modified inert drug derivative that becomes active after metabolism. nih.govnih.gov The ester linkage is designed to be stable in the upper gastrointestinal (GI) tract but susceptible to cleavage at the target site, providing a mechanism for controlled release. tandfonline.comnih.gov For instance, research on a reactive oxygen species (ROS)-responsive dextran-naproxen conjugate demonstrated a controlled release mechanism where the drug was released in the presence of hydrogen peroxide, a molecule found in inflammatory environments. nih.govacs.orgutwente.nl In this system, only 14% of the drug was released without the H2O2 trigger, whereas complete release occurred within 20 minutes in its presence. nih.govacs.org Similarly, studies using GI tract homogenates showed that naproxen's release from dextran esters was 15-17 times faster in cecum and colon homogenates compared to aqueous buffer or small intestine homogenates, indicating a site-specific release controlled by the local enzymatic environment. nih.gov
Table 1: Comparison of Free Naproxen and Dextran-Naproxen Ester Properties
Comparison with Other Polymeric Naproxen Conjugates
Dextran is one of several polymers investigated for creating naproxen conjugates. Other polymers, such as polyethylene (B3416737) glycol (PEG), have also been extensively studied to modify naproxen's properties. researchgate.net The choice of polymer influences the conjugate's characteristics, including its solubility, stability, and release kinetics. tandfonline.comnih.gov
Polyethylene glycol (PEG) is a non-toxic, non-immunogenic polymer approved by the FDA for various human applications. tandfonline.com Conjugating naproxen to PEG, a process known as PEGylation, is another strategy to enhance the drug's aqueous solubility and modify its release profile. chemrxiv.orgresearchgate.net Studies on PEG-naproxen esters have shown that the conjugate can exhibit noteworthy stability in acidic aqueous solutions (pH 1.2), mimicking gastric conditions, while being susceptible to hydrolysis in blood, likely due to esterase activity. tandfonline.com The synthesis of PEG-naproxen conjugates has been achieved with a high degree of purity, and these conjugates demonstrate prolonged release times. researchgate.netijpbs.com
While both dextran and PEG can improve naproxen's solubility and provide controlled release, their fundamental difference lies in their chemical nature and biological interactions. Dextran is a polysaccharide that can be specifically targeted by dextranase (B8822743) enzymes produced by colonic bacteria, making it a prime candidate for colon-specific delivery. nih.govekb.eg PEG, while also biodegradable, does not have the same specific enzymatic trigger in the colon. Other polymers, such as poly(vinylpyrrolidone) and chitosan, have also been used to create solid systems with naproxen to improve its properties. nih.gov
Table 2: Comparative Overview of Polymeric Naproxen Conjugates
Rationale for Site-Specific or Controlled Delivery Using Dextran
The primary rationale for using dextran as a carrier for naproxen is to achieve site-specific drug delivery, particularly to the colon. nih.gov Targeted delivery to the colon is advantageous for treating local inflammatory conditions like ulcerative colitis and Crohn's disease, as it concentrates the drug at the site of action. [23, 25] This approach can enhance therapeutic efficacy while potentially reducing the systemic side effects associated with NSAIDs. The large molecular size of the dextran-drug conjugate prevents its absorption in the stomach and small intestine, allowing it to transit intact to the large intestine. [5, 12]
Another rationale is the potential for stimuli-responsive delivery to inflamed tissues. sigmaaldrich.com Inflammatory environments are often characterized by elevated levels of reactive oxygen species (ROS) and lower pH. [8, 24] Specially designed dextran conjugates can incorporate linkers that are cleaved under these specific conditions, triggering drug release precisely at the site of inflammation. [7, 8]
The main strategy for achieving colon-targeted delivery with dextran-naproxen esters relies on the unique microbial environment of the large intestine. The human colon harbors a vast population of bacteria that produce a wide array of enzymes, including dextranases, which are not significantly present in the upper GI tract. [5, 17, 22]
The delivery mechanism proceeds in several steps:
Transit: After oral administration, the large, hydrophilic dextran-naproxen conjugate remains intact and unabsorbed in the stomach and small intestine. utwente.nl
Enzymatic Degradation: Upon reaching the colon, bacterial dextranases initiate the breakdown of the dextran backbone by hydrolyzing its α-1,6-glucosidic bonds. [1, 5, 22]
Drug Release: This depolymerization generates smaller, drug-conjugated fragments. nih.gov Subsequently, bacterial and mucosal esterases cleave the ester bond linking naproxen to the dextran fragments, releasing the active drug into the colonic lumen. [1, 11]
In vitro studies have validated this strategy, showing that the rate of naproxen release from dextran-ester prodrugs is significantly higher in cecal and colonic contents compared to the contents of the upper GI tract. [1, 14] This microbially-triggered system is a promising approach for delivering drugs specifically to the colon for local or systemic effects. [23, 29]
Table of Mentioned Compounds
Compound Name Naproxen Dextran Dextran naproxen ester Polyethylene glycol (PEG) PEG-Naproxen ester Chitosan Poly(vinylpyrrolidone) Hydrogen peroxide Sulfasalazine 5-aminosalicylic acid (5-ASA) Sulfapyridine
Computational and in Silico Approaches in Dextran Naproxen Ester Research
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. For dextran (B179266) naproxen (B1676952) ester, MD simulations are crucial for understanding its three-dimensional structure and how it changes over time in a biological environment. These simulations can reveal the flexibility of the dextran backbone and the orientation of the appended naproxen ester moieties.
For instance, simulations can predict the formation of intramolecular hydrogen bonds and the degree of solvent exposure of the ester linkages. This is critical because the ester bonds must be accessible to esterases for hydrolysis to occur. Studies on similar molecules, like naproxen itself within a lipid bilayer, have demonstrated the power of MD in revealing atomic-level interactions with biological membranes. researchgate.net
Table 1: Illustrative Data from Molecular Dynamics Simulations of Dextran Derivatives
| Derivative | Key Conformational Finding | Implication for Dextran Naproxen Ester |
| Lauroyl-Dextran | Increased aggregation and stronger intermolecular interactions compared to unsubstituted dextran. digitellinc.com | Higher degrees of naproxen substitution might lead to more compact structures, potentially affecting esterase accessibility. |
| Butyroyl-Dextran | More flexible and less aggregated than Lauroyl-Dextran. digitellinc.com | The specific ester linkage could influence the flexibility and presentation of the naproxen moiety to enzymes. |
Docking Studies of Esterase-Conjugate Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are essential for understanding how the conjugate interacts with the active site of esterase enzymes. This interaction is the first step in the enzymatic cleavage of the ester bond and the subsequent release of naproxen.
While specific docking studies on this compound with esterases are not widely reported, research on other naproxen esters provides a framework for this approach. For example, docking studies of naproxen esters with cyclooxygenase-2 (COX-2), the therapeutic target of naproxen, have been performed to evaluate their binding affinity. banglajol.info These studies reveal the importance of specific amino acid residues in the enzyme's active site for binding.
A similar methodology can be applied to model the interaction between this compound and various human esterases. Such studies would involve building a 3D model of a segment of the dextran-naproxen conjugate and docking it into the active site of an esterase. The results would provide insights into the binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the enzyme-substrate complex. This information can be used to predict which esterases are most likely to hydrolyze the conjugate and to understand the influence of the dextran backbone on the binding process.
Table 2: Example Docking Study Results for Naproxen Esters with COX-2
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
| Naproxen | -9.3 | Not specified |
| Methyl naproxen ester | Highest binding energy among tested esters | TRP387 |
| Ethyl naproxen ester | Intermediate binding energy | TRP387 |
| Isopropyl naproxen ester | Lowest binding energy | TRP387 |
This table is illustrative and based on findings for naproxen esters with COX-2, not esterases. banglajol.info
Quantitative Structure-Property Relationship (QSPR) Modeling for Degradation Kinetics
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a compound based on its molecular structure. researchgate.net For this compound, QSPR modeling can be a valuable tool for predicting its degradation kinetics, specifically the rate of hydrolysis of the ester bond.
The development of a QSPR model for the degradation kinetics of this compound would involve several steps. First, a dataset of dextran-drug conjugates with varying structures (e.g., different dextran molecular weights, degrees of naproxen substitution, and types of ester linkages) would be needed. The degradation rates of these conjugates in a relevant biological medium (e.g., plasma) would be experimentally determined.
Next, a set of molecular descriptors for each conjugate would be calculated. These descriptors are numerical representations of the molecular structure and can include constitutional, topological, geometrical, and electronic properties. Finally, a statistical method, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that correlates the molecular descriptors with the observed degradation rates. plos.org
Such a QSPR model could then be used to predict the degradation kinetics of new, unsynthesized this compound derivatives, thereby guiding the design of conjugates with desired drug release profiles. While specific QSPR models for this compound degradation are not yet established, the principles of QSPR have been widely applied in predicting various physicochemical properties and biological activities of chemical compounds. researchgate.net
Theoretical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Conjugate Systems
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a cornerstone of drug development that describes what the body does to a drug (PK) and what the drug does to the body (PD). allucent.com For a prodrug system like this compound, theoretical PK/PD modeling is essential for predicting its in vivo behavior and therapeutic effect.
A theoretical PK/PD model for this compound would be a multi-compartment model that accounts for the unique properties of the conjugate. The PK component of the model would describe the absorption, distribution, metabolism, and excretion (ADME) of both the intact conjugate and the released naproxen. This would include parameters for the rate of enzymatic cleavage of the ester bond, which is the rate-limiting step for the release of the active drug. nih.gov
The PD component of the model would link the concentration of the released naproxen at the site of action to its therapeutic effect, such as the inhibition of prostaglandin (B15479496) synthesis. nih.govresearchgate.net By integrating the PK and PD components, the model can simulate the time course of the therapeutic effect following administration of the this compound conjugate.
Q & A
Q. What are the optimal synthesis conditions for dextran naproxen ester derivatives, and how is the degree of substitution (DS) determined?
Dextran naproxen esters are synthesized via esterification using acyl chlorides or carboxylic acids with trifluoroacetic anhydride (TFAA) as a catalyst. The reaction temperature (50°C), duration (2–24 hours), and molar ratios of reagents are critical for achieving full substitution (DS = 3.0). The DS is calculated using by comparing the integrated areas of methyl protons from acyl groups to glucose ring protons . Gel permeation chromatography (GPC) confirms molecular weight distribution, while yields depend on acyl chain length (56–88%) .
Q. Which characterization techniques are essential for evaluating this compound derivatives?
Key methods include:
- Thermogravimetric analysis (TGA) to assess thermal stability (Td.50% = 382–400°C, improved vs. native dextran) .
- Differential scanning calorimetry (DSC) and dynamic mechanical analysis (DMA) to confirm amorphous structure and measure glass transition temperature (Tg) trends (e.g., Tg decreases with longer acyl chains) .
- X-ray diffraction (WAXD) to verify amorphous nature (broad peak at 20° 2θ) .
- Tensile testing for mechanical properties (e.g., DexBu films show 8 MPa strength) .
Q. How does dextran esterification enhance its applicability in biomedical or material science contexts?
Esterification improves thermal stability, solubility in organic solvents (e.g., chloroform), and water resistance. Dextran naproxen esters form transparent, adhesive films with applications in bio-based adhesives (e.g., bonding PVA, wood, glass) and controlled drug delivery due to esterase-resistant linkages .
Advanced Research Questions
Q. How can researchers resolve contradictions in adhesive strength data relative to acyl chain length?
Shorter acyl chains (e.g., propionate, butyrate) exhibit higher adhesive strength (>0.5 MPa for PVA films) but lower solubility, while longer chains (e.g., laurate) reduce adhesion but improve thermal fluidity. Methodologically, adhesive strength should be tested under standardized conditions (e.g., 1.0 kPa pressure for 72 hours) and compared against substrate failure thresholds (e.g., PVA film breaking strength) . Statistical analysis of tensile shear tests (n=5 replicates) helps identify outliers and validate trends .
Q. What experimental design considerations are critical for evaluating this compound stability in drug delivery systems?
Hydrolysis studies in biological matrices (e.g., plasma, liver homogenates) must account for esterase activity and pH. For example, dextran-naproxen conjugates show >100-hour half-lives in porcine plasma due to steric hindrance and micellization. Accelerated stability testing (e.g., 37°C, pH 7.4) coupled with HPLC quantification of released naproxen ensures reproducibility . Molecular dynamics simulations can further predict ester bond accessibility .
Q. How do molecular docking studies clarify the structure-activity relationship (SAR) of naproxen esters in COX-2 inhibition?
Docking (e.g., Glide/SP mode in Schrödinger) reveals hydrogen bonding with ARG120 and TYR355, while van der Waals interactions with TRP387/TRP385 correlate with anti-inflammatory efficacy. MM-GBSA binding energy calculations (e.g., ΔGbind = -66.33 kcal/mol for methyl ester) validate experimental IC50 trends. Researchers should cross-validate docking poses with crystallographic data and adjust force fields for acyl chain flexibility .
Q. What methodologies address batch-to-batch variability in dextran ester synthesis?
Standardize reaction conditions (e.g., anhydrous TFAA, controlled humidity) and validate DS consistency via . Use GPC to monitor molecular weight polydispersity (Mw/Mn = 1.5–2.0). Reproducibility is enhanced by pre-treating dextran (freeze-drying) and calibrating acyl chloride purity via titration .
Methodological and Analytical Challenges
Q. How should researchers design in vivo studies to assess this compound efficacy while minimizing off-target effects?
- Dosing : Use equimolar doses (e.g., 25 mg/kg bw) relative to free naproxen to compare bioavailability and anti-inflammatory activity (e.g., carrageenan-induced edema model) .
- Bioanalysis : Quantify plasma naproxen via LC-MS/MS, accounting for ester hydrolysis kinetics .
- Ethics : Adhere to ARRIVE guidelines for animal studies, including sample size justification and blinding protocols .
Q. What statistical approaches are appropriate for analyzing contradictory data in thermal vs. mechanical properties?
Multivariate regression can model interactions between acyl chain length (independent variable) and properties (dependent variables: Td.50%, tensile strength). Principal component analysis (PCA) reduces dimensionality, while ANOVA with post-hoc tests (e.g., Tukey’s HSD) identifies significant differences between derivatives (p < 0.05) .
Q. How can computational modeling predict dextran ester behavior in novel applications (e.g., 3D-printed biomaterials)?
Coarse-grained molecular dynamics (CG-MD) simulations approximate bulk material properties (e.g., viscosity, adhesion). Pair with experimental rheology data (e.g., shear-thinning behavior) to refine force fields. Machine learning models trained on existing datasets (e.g., acyl chain length vs. Tg) enable rapid screening of untested derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
